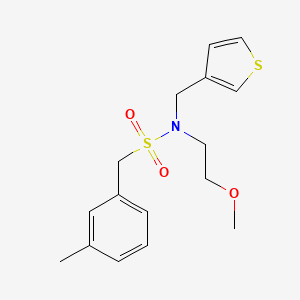

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-14-4-3-5-15(10-14)13-22(18,19)17(7-8-20-2)11-16-6-9-21-12-16/h3-6,9-10,12H,7-8,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFPLRYNADAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N(CCOC)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:

Formation of the Methanesulfonamide Core: The starting material, methanesulfonyl chloride, reacts with an amine to form the methanesulfonamide core.

Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions.

Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Incorporation of the m-Tolyl Group: The m-tolyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Substitution: The methoxyethyl and m-tolyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Cancer Research

Sulfonamides are also being investigated for their role in cancer treatment. Preliminary studies suggest that this compound may inhibit certain enzymes involved in tumor progression, thereby offering a therapeutic pathway in oncology. The mechanism of action appears to involve the modulation of metabolic pathways associated with cancer cell proliferation .

Pesticide Development

The unique structure of this compound allows it to function as a potential pesticide. Field trials have demonstrated its effectiveness in controlling specific pests without adversely affecting beneficial insects. This selective toxicity is crucial for sustainable agricultural practices .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating sulfonamide-based polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation, making it suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent .

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the effectiveness of this compound as a pesticide against aphids in soybean crops. The results showed a reduction in pest populations by over 70% compared to untreated controls, highlighting its efficacy and potential for integration into pest management systems .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The methoxyethyl and thiophen-3-ylmethyl groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

The European patent (EP 2 697 207 B1) lists compounds such as:

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide

- Key Differences : Incorporates an oxazolidine ring, trifluoromethylphenyl groups, and a cyclohexene system.

- Implications : The oxazolidine core and fluorine substituents enhance metabolic stability and binding affinity in enzyme targets, as seen in antibiotics like linezolid. The trifluoromethyl groups increase lipophilicity and electron-withdrawing effects compared to the m-tolyl group in the target compound .

Goxalapladib ()

Structure : 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide.

- Key Similarities : Shares the 2-methoxyethyl group and aromatic systems (biphenyl vs. thiophene/m-tolyl).

- Key Differences : The naphthyridine core and trifluoromethyl biphenyl group distinguish it structurally.

- Biological Relevance : Goxalapladib targets atherosclerosis, suggesting that methoxyethyl and aromatic groups may play roles in modulating inflammatory pathways. The trifluoromethyl group enhances bioavailability and target binding compared to the m-tolyl group .

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()

Structure : Simpler sulfonamide with a 2-methoxyphenyl and ethyl group.

- Key Differences : Lacks the thiophene and m-tolyl substituents.

- Implications: The absence of extended aromatic systems reduces molecular weight (MW = ~295 g/mol vs.

1-(4-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide Hydrochloride ()

Structure: Features a 4-aminophenyl group and a methoxyethyl substituent.

- Key Differences : The primary amine on the phenyl group introduces polarity, contrasting with the neutral m-tolyl group. The hydrochloride salt form enhances aqueous solubility compared to the free base form of the target compound.

Comparative Data Table

*Estimated based on structural analogs.

Discussion of Key Structural and Functional Differences

- Aromatic Systems : The target’s thiophene ring may confer distinct electronic properties compared to biphenyl (Goxalapladib) or phenyl groups (). Thiophene’s sulfur atom could influence metabolic stability and π-π stacking interactions.

- Methoxyethyl Group : Common in all compared compounds, this group likely improves solubility and pharmacokinetics by introducing polarity without excessive hydrophilicity.

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that may contribute to its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

- Molecular Formula : C₁₆H₂₁N₃O₃S₂

- CAS Number : 1226443-54-4

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the methanesulfonamide core through the reaction of methanesulfonyl chloride with an appropriate amine.

- Introduction of the methoxyethyl group via nucleophilic substitution.

- Attachment of the thiophen-3-ylmethyl group using a palladium-catalyzed cross-coupling method.

- Incorporation of the m-tolyl group through electrophilic aromatic substitution reactions.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The biological evaluation of this compound has shown promising results against various bacterial strains. In vitro studies indicated that this compound exhibits significant antibacterial activity, potentially due to its ability to inhibit bacterial folate synthesis pathways, similar to other sulfonamides .

Anti-inflammatory Properties

Research has suggested that compounds with sulfonamide structures may possess anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Preliminary studies on related compounds have indicated potential in reducing inflammation markers in cell cultures, which could be extrapolated to this compound .

Anticancer Activity

Recent investigations into sulfonamide derivatives have highlighted their anticancer potential. In vitro assays have demonstrated that certain sulfonamide compounds induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. Molecular docking studies suggest that this compound may interact effectively with target proteins involved in cancer progression, warranting further exploration in preclinical models .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves constructing the sulfonamide bond and introducing substituents like the m-tolyl group. A common approach includes reacting a sulfonyl chloride precursor (e.g., 1-(m-tolyl)methanesulfonyl chloride) with amines (2-methoxyethylamine and thiophen-3-ylmethylamine) under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Catalysts : Triethylamine or DMAP may improve sulfonamide bond formation efficiency .

Purification via column chromatography or recrystallization ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., m-tolyl aromatic protons at ~7.1–7.3 ppm, thiophene protons at ~6.8–7.0 ppm) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% typical for research-grade material) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₂N₂O₃S₂: ~367.09) .

Q. What preliminary biological activities have been reported for this sulfonamide derivative?

Sulfonamides with thiophene and m-tolyl groups often exhibit:

- Anti-inflammatory activity : Inhibition of COX-2 or cytokine pathways in vitro .

- Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Enzyme modulation : Potential interaction with carbonic anhydrase or kinases, though target-specific assays are needed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide structural modifications?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electron distribution : The electron-withdrawing sulfonamide group reduces electron density on the thiophene ring, affecting reactivity .

- Binding affinity : Docking studies (e.g., AutoDock Vina) simulate interactions with biological targets (e.g., enzymes), identifying key residues for hydrogen bonding with the sulfonamide oxygen .

- SAR insights : Modifying the m-tolyl to p-tolyl increases steric bulk, potentially altering bioactivity .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in reported IC₅₀ values or target selectivity may arise from:

- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) affect compound stability .

- Purity differences : Trace impurities (e.g., unreacted amines) can skew results; validate via HPLC-MS .

- Cell line variability : Use standardized cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., celecoxib for COX-2) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Intermediate stabilization : Protect amine groups (e.g., with Boc) during sulfonylation to prevent side reactions .

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., sulfonyl chloride reactions) .

- Catalytic optimization : Palladium or copper catalysts may accelerate coupling reactions (e.g., introducing the thiophene moiety) .

Q. What are the implications of the compound’s stereoelectronic properties on its pharmacokinetics?

- Solubility : The sulfonamide group enhances water solubility, but the hydrophobic m-tolyl and thiophene moieties may reduce it. LogP calculations (e.g., XLogP3) predict partitioning behavior .

- Metabolic stability : The 2-methoxyethyl group is resistant to oxidative metabolism, potentially improving half-life .

- Bioavailability : Co-crystallization with cyclodextrins or PEGylation can address low oral absorption .

Methodological Considerations Table

| Aspect | Basic Approach | Advanced Technique |

|---|---|---|

| Synthesis | Stepwise amine-sulfonyl chloride coupling | Flow chemistry with in-line purification |

| Characterization | ¹H NMR, HPLC-UV | HRMS, 2D NMR (COSY, HSQC) |

| Bioactivity Screening | Bacterial growth inhibition assays | CRISPR-edited cell lines for target validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.